molecular formula C12H22N2S B13269155 6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine

6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine

Cat. No.: B13269155
M. Wt: 226.38 g/mol
InChI Key: SQERZZCQZATRQC-UHFFFAOYSA-N
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Description

6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .

Preparation Methods

The synthesis of 6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine typically involves the formation of the thiazole ring followed by the attachment of the heptan-2-amine moiety. One common synthetic route involves the reaction of a thiazole precursor with a suitable alkylating agent under controlled conditions . Industrial production methods may involve bulk synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives .

Properties

Molecular Formula

C12H22N2S

Molecular Weight

226.38 g/mol

IUPAC Name

6-methyl-N-(1,3-thiazol-5-ylmethyl)heptan-2-amine

InChI

InChI=1S/C12H22N2S/c1-10(2)5-4-6-11(3)14-8-12-7-13-9-15-12/h7,9-11,14H,4-6,8H2,1-3H3

InChI Key

SQERZZCQZATRQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NCC1=CN=CS1

Origin of Product

United States

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